7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24N6O3S2 and its molecular weight is 508.62. The purity is usually 95%.
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Biological Activity
The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole moiety and subsequent modifications to introduce the purine structure. The methodologies often leverage established synthetic routes for benzothiazole derivatives, which have been shown to exhibit various biological activities.
Synthetic Pathway Overview
- Formation of Benzothiazole : The initial step usually involves the condensation of thioamide and an appropriate aldehyde or ketone.
- Purine Ring Construction : Following the formation of the benzothiazole, a purine ring is constructed through a series of nucleophilic substitutions and cyclization reactions.
- Final Modifications : The introduction of functional groups such as hydroxyl and benzyl amines is performed to enhance solubility and biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing benzothiazole and purine moieties exhibit significant antitumor properties. For instance, derivatives similar to our compound have shown inhibition of cancer cell proliferation in various in vitro assays:
- In vitro Studies : A study demonstrated that compounds with similar structures inhibited cell growth in breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 15 μM .
- Mechanism of Action : These compounds may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 .
Antimicrobial Activity
Benzothiazole derivatives have also been recognized for their antimicrobial properties:
- Antibacterial Effects : Compounds derived from benzothiazole showed promising activity against Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL against Staphylococcus aureus .
- Antifungal Properties : Research has indicated effectiveness against Candida species, suggesting potential applications in treating fungal infections .
Other Biological Activities
Additional pharmacological activities associated with this compound include:
- Anti-inflammatory Effects : Some derivatives have demonstrated inhibition of inflammatory cytokines, indicating potential use in inflammatory diseases .
- Neuroprotective Properties : Certain benzothiazole compounds have been studied for their neuroprotective effects in models of neurodegenerative diseases .
Case Study 1: Anticancer Efficacy in Mice
A study evaluated the anticancer efficacy of a derivative structurally related to our compound in a mouse model bearing human breast cancer xenografts. The treatment group displayed a significant reduction in tumor size compared to controls, along with improved survival rates.
Case Study 2: Antimicrobial Screening
In another study, a series of benzothiazole derivatives were screened for antimicrobial activity against various pathogens. The results showed that compounds similar to our target exhibited broad-spectrum activity, particularly against resistant strains of bacteria.
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50/MIC (µM) | Reference |
---|---|---|---|
Compound A | Antitumor | 10 | |
Compound B | Antibacterial | 25 | |
Compound C | Antifungal | 30 | |
Compound D | Anti-inflammatory | 20 |
Table 2: Synthesis Steps Overview
Step | Reaction Type | Key Reagents |
---|---|---|
Step 1 | Condensation | Thioamide + Aldehyde |
Step 2 | Nucleophilic Substitution | Alkyl halides |
Step 3 | Cyclization | Base catalysts |
Step 4 | Functionalization | Benzyl amines |
Properties
CAS No. |
850914-47-5 |
---|---|
Molecular Formula |
C24H24N6O3S2 |
Molecular Weight |
508.62 |
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(2-hydroxyethyl)amino]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H24N6O3S2/c1-28-20-19(21(32)27-23(28)33)30(12-14-34-24-25-17-9-5-6-10-18(17)35-24)22(26-20)29(11-13-31)15-16-7-3-2-4-8-16/h2-10,31H,11-15H2,1H3,(H,27,32,33) |
InChI Key |
DQOYLOLCYWEFSV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5S4 |
solubility |
not available |
Origin of Product |
United States |
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